1,1'-Bipiperazine
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Overview
Description
1,1’-Bipiperazine is an organic compound with the molecular formula C8H18N4. It consists of two piperazine rings connected by a single bond. Piperazine derivatives, including 1,1’-Bipiperazine, are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bipiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, intermolecular cycloaddition of alkynes bearing amino groups is also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the catalytic amination of monoethanolamine and ammonia can yield piperazine as a by-product . Another method includes the cyclization of ethylenediamine with dichloroethane .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bipiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amines.
Scientific Research Applications
1,1’-Bipiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a ligand in the study of protein-ligand interactions.
Medicine: Piperazine derivatives are known for their antihistamine, anticancer, and antimicrobial properties.
Industry: It is used in the production of surfactants, antioxidants, and synthetic resins.
Mechanism of Action
The mechanism of action of 1,1’-Bipiperazine involves its interaction with molecular targets such as GABA receptors. It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This action is mediated through the inhibitory GABA receptor pathway .
Comparison with Similar Compounds
Piperazine: A simpler analog with a single piperazine ring.
1,4-Diazacyclohexane: Another piperazine derivative with different substitution patterns.
Uniqueness: 1,1’-Bipiperazine is unique due to its dual piperazine ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
Molecular Formula |
C8H18N4 |
---|---|
Molecular Weight |
170.26 g/mol |
IUPAC Name |
1-piperazin-1-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-5-11(6-2-9-1)12-7-3-10-4-8-12/h9-10H,1-8H2 |
InChI Key |
HSXGVUKUWYPECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)N2CCNCC2 |
Origin of Product |
United States |
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